Tert-butyl 6-acetyl-1,4-oxazepane-4-carboxylate

Description

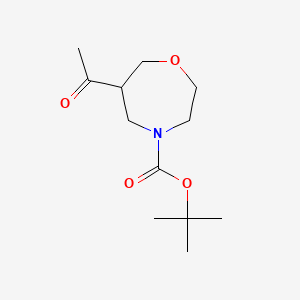

Tert-butyl 6-acetyl-1,4-oxazepane-4-carboxylate is a seven-membered heterocyclic compound containing one oxygen and one nitrogen atom in its 1,4-oxazepane ring. The tert-butyl carbamate group at position 4 acts as a protective group for the nitrogen, while the acetyl group at position 6 introduces ketone functionality. This structural configuration confers reactivity typical of ketones (e.g., nucleophilic additions) and makes the compound a versatile intermediate in organic synthesis, particularly in pharmaceutical research.

Properties

Molecular Formula |

C12H21NO4 |

|---|---|

Molecular Weight |

243.30 g/mol |

IUPAC Name |

tert-butyl 6-acetyl-1,4-oxazepane-4-carboxylate |

InChI |

InChI=1S/C12H21NO4/c1-9(14)10-7-13(5-6-16-8-10)11(15)17-12(2,3)4/h10H,5-8H2,1-4H3 |

InChI Key |

IXYMSGALBOKTRC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1CN(CCOC1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-acetyl-1,4-oxazepane-4-carboxylate typically involves the reaction of tert-butyl 4-hydroxy-1,4-oxazepane-4-carboxylate with acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-acetyl-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Tert-butyl 6-carboxy-1,4-oxazepane-4-carboxylate.

Reduction: Tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate.

Substitution: Various substituted oxazepanes depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 6-acetyl-1,4-oxazepane-4-carboxylate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Biological Studies: It may be used in studies involving enzyme inhibition or receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of tert-butyl 6-acetyl-1,4-oxazepane-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The acetyl group can participate in hydrogen bonding or hydrophobic interactions, which are crucial for binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-butyl 6-acetyl-1,4-oxazepane-4-carboxylate with structurally related 1,4-oxazepane derivatives, emphasizing substituent effects on properties and applications.

Table 1: Structural and Functional Comparison of 1,4-Oxazepane Derivatives

Key Insights:

Functional Group Reactivity: Acetyl (Ketone): The acetyl group in this compound enables nucleophilic additions (e.g., Grignard reactions) and serves as a precursor for secondary alcohol synthesis. Bromo: Brominated analogs (e.g., 6-bromo or 5-bromopentanamido derivatives) are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing complex molecular architectures .

Structural Modifications :

- 6-Oxo vs. 6-Acetyl : The 6-oxo derivative (CAS 748805-97-2) lacks the methyl group in the acetyl substituent, reducing steric hindrance and enhancing electrophilicity for reactions like reductive amination .

- 3-Vinyl Group : The vinyl substituent in tert-butyl 6-oxo-3-vinyl-1,4-oxazepane-4-carboxylate introduces conjugation and reactivity toward radical or electrophilic additions .

Applications in Drug Discovery: The tert-butyl carbamate group in all derivatives enhances solubility and stability during synthesis. The 6-amino derivative is explicitly utilized in medicinal chemistry for constructing bioactive molecules, as seen in Example 477 of a European patent . Brominated derivatives serve as intermediates in antibody-drug conjugates (ADCs) due to their electrophilic reactivity .

Physicochemical Properties: Molecular weights range from 215.24 (6-oxo derivative) to 391.30 (5-bromopentanamido derivative), influencing solubility and pharmacokinetic profiles.

Biological Activity

Tert-butyl 6-acetyl-1,4-oxazepane-4-carboxylate, also known as tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic applications based on diverse research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 748805-97-2 |

| Molecular Formula | C₁₀H₁₇N₁O₄ |

| Molecular Weight | 215.25 g/mol |

| Purity | ≥ 95% |

| Storage Conditions | Store at -20°C |

The compound is classified under heterocyclic compounds and exhibits a unique oxazepane structure that contributes to its biological activity.

Monoamine Reuptake Inhibition

Research indicates that this compound possesses monoamine reuptake inhibitory activity. This mechanism is critical for its potential use in treating various neuropsychiatric disorders. The compound affects the reuptake of neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA), which are crucial in mood regulation and cognitive functions .

Therapeutic Applications

The biological activity of this compound suggests several therapeutic applications:

- Depression and Anxiety Disorders : Due to its ability to inhibit monoamine reuptake, it may serve as a treatment for depression and anxiety disorders .

- Attention Deficit Hyperactivity Disorder (ADHD) : Its action on neurotransmitter systems could potentially aid in managing ADHD symptoms .

- Pain Management : The compound may also have analgesic properties, making it suitable for pain relief therapies .

Research Findings

Several studies have investigated the biological activity of this compound:

Case Study: Efficacy in Depression Models

A study evaluated the efficacy of this compound in animal models of depression. The results indicated significant reductions in depressive behavior compared to control groups, suggesting effective monoamine reuptake inhibition .

Comparative Analysis with Other Compounds

A comparative analysis was conducted with other known monoamine reuptake inhibitors. The following table summarizes the findings:

| Compound | Monoamine Transporter Inhibition | Efficacy in Animal Models |

|---|---|---|

| This compound | SERT, NET, DAT | High |

| Fluoxetine (SSRI) | SERT | Moderate |

| Venlafaxine (SNRI) | SERT, NET | High |

This table illustrates that this compound exhibits high efficacy across multiple neurotransmitter systems compared to traditional antidepressants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.